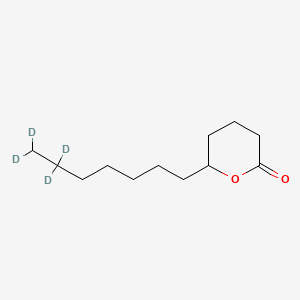
6-Heptyltetrahydro-2H-pyran-2-one-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Heptyltetrahydro-2H-pyran-2-one-d4, also known as δ-Laurolactone-d4, is a deuterated analog of 6-Heptyltetrahydro-2H-pyran-2-one. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The molecular formula of this compound is C12H18D4O2, and it has a molecular weight of 202.33 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyltetrahydro-2H-pyran-2-one-d4 involves the incorporation of deuterium into the parent compound, 6-Heptyltetrahydro-2H-pyran-2-one. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: The use of deuterated reagents in the synthesis process can lead to the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The process may involve the use of catalysts and specific reaction conditions, such as temperature and pressure, to facilitate the incorporation of deuterium .
Análisis De Reacciones Químicas
Types of Reactions
6-Heptyltetrahydro-2H-pyran-2-one-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tungsten (VI) oxide in acetonitrile at 40°C.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: δ-Dodecalactone and other lactones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Heptyltetrahydro-2H-pyran-2-one-d4 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of action of various biological processes.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the synthesis of specialty chemicals and materials science research.
Mecanismo De Acción
The mechanism of action of 6-Heptyltetrahydro-2H-pyran-2-one-d4 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles, leading to altered absorption, distribution, metabolism, and excretion (ADME) properties . The compound may also interact with specific enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
6-Heptyltetrahydro-2H-pyran-2-one-d4 can be compared with other similar compounds, such as:
6-Ethyltetrahydro-2H-pyran-2-one: This compound has a similar structure but lacks the deuterium atoms, resulting in different physical and chemical properties.
6-Hexyltetrahydro-2H-pyran-2-one: Another analog with a different alkyl chain length, leading to variations in reactivity and applications.
δ-Dodecalactone: A structurally related lactone with different functional groups and applications.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research and industrial applications, such as improved stability and altered metabolic profiles.
Propiedades
Fórmula molecular |
C12H22O2 |
|---|---|
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
6-(6,6,7,7-tetradeuterioheptyl)oxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i1D2,2D2 |
Clave InChI |
QRPLZGZHJABGRS-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])C([2H])([2H])CCCCCC1CCCC(=O)O1 |
SMILES canónico |
CCCCCCCC1CCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol](/img/structure/B12368647.png)
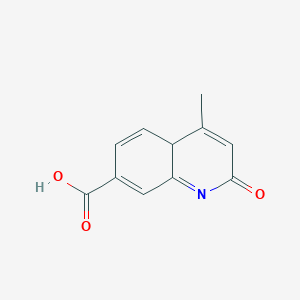
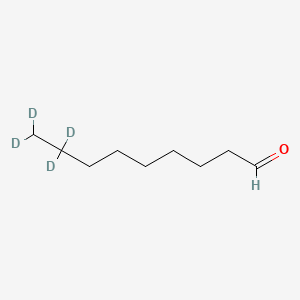

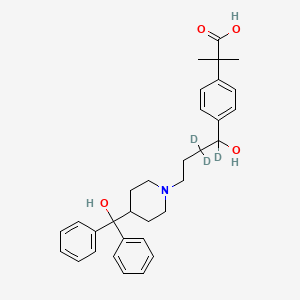


![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
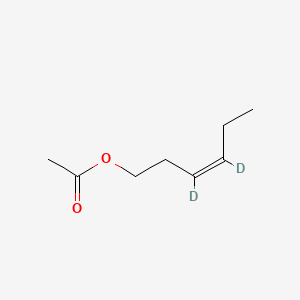
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)
![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)
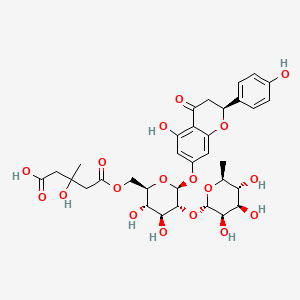
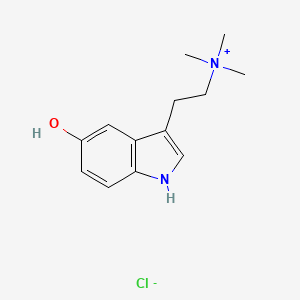
![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)
